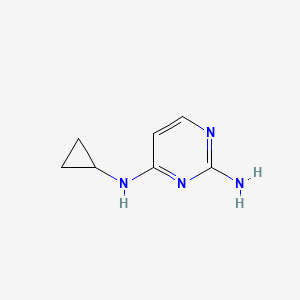
Piperazine, 1-((3,5-dimethoxy-4-hydroxy)dihydrocinnamoyl)-4-hexahydroazepinylcarbonylmethyl-, oxalate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Piperazine, 1-((3,5-dimethoxy-4-hydroxy)dihydrocinnamoyl)-4-hexahydroazepinylcarbonylmethyl-, oxalate is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a piperazine ring, a dihydrocinnamoyl group, and an oxalate moiety.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Piperazine, 1-((3,5-dimethoxy-4-hydroxy)dihydrocinnamoyl)-4-hexahydroazepinylcarbonylmethyl-, oxalate typically involves multiple steps. The initial step often includes the preparation of the 3,5-dimethoxy-4-hydroxycinnamoyl precursor. This can be achieved through the reaction of 3,5-dimethoxy-4-hydroxybenzaldehyde with appropriate reagents under controlled conditions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, including the use of catalysts and advanced purification techniques.
Análisis De Reacciones Químicas
Types of Reactions
Piperazine, 1-((3,5-dimethoxy-4-hydroxy)dihydrocinnamoyl)-4-hexahydroazepinylcarbonylmethyl-, oxalate can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the piperazine ring.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Methanol, ethanol, dichloromethane.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction could produce alcohols or amines.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of Piperazine, 1-((3,5-dimethoxy-4-hydroxy)dihydrocinnamoyl)-4-hexahydroazepinylcarbonylmethyl-, oxalate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in various biological pathways. The exact pathways and molecular targets are still under investigation, but the compound’s structure suggests potential interactions with neurotransmitter systems and oxidative stress pathways.
Comparación Con Compuestos Similares
Similar Compounds
3,5-Dimethoxy-4-hydroxycinnamaldehyde: Shares the 3,5-dimethoxy-4-hydroxy moiety but lacks the piperazine and oxalate groups.
4-Hydroxy-3,5-dimethoxybenzoic acid: Similar aromatic structure but different functional groups.
3,5-Dimethoxy-4-hydroxyacetophenone: Contains the 3,5-dimethoxy-4-hydroxy group but differs in the rest of the structure.
Uniqueness
Piperazine, 1-((3,5-dimethoxy-4-hydroxy)dihydrocinnamoyl)-4-hexahydroazepinylcarbonylmethyl-, oxalate is unique due to its combination of a piperazine ring, a dihydrocinnamoyl group, and an oxalate moiety
Propiedades
Número CAS |
58493-22-4 |
|---|---|
Fórmula molecular |
C25H37N3O9 |
Peso molecular |
523.6 g/mol |
Nombre IUPAC |
1-[4-[2-(azepan-1-yl)-2-oxoethyl]piperazin-1-yl]-3-(4-hydroxy-3,5-dimethoxyphenyl)propan-1-one;oxalic acid |
InChI |
InChI=1S/C23H35N3O5.C2H2O4/c1-30-19-15-18(16-20(31-2)23(19)29)7-8-21(27)26-13-11-24(12-14-26)17-22(28)25-9-5-3-4-6-10-25;3-1(4)2(5)6/h15-16,29H,3-14,17H2,1-2H3;(H,3,4)(H,5,6) |
Clave InChI |
GVSHHIVHNWTOJF-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC(=CC(=C1O)OC)CCC(=O)N2CCN(CC2)CC(=O)N3CCCCCC3.C(=O)(C(=O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-methyl-N-(1H-pyrazolo[3,4-b]pyridin-4-yl)pyridine-3-carboxamide](/img/structure/B13754692.png)
![[1,2,5]Thiadiazolo[3,4-b]pyrazine,1,3,5,6-tetrahydro-,2,2-dioxide(9ci)](/img/structure/B13754698.png)



![4-[1,3-Benzodioxol-5-yl(hydroxy)methyl]-3-[(3,4,5-trimethoxyphenyl)methyl]oxolan-2-one](/img/structure/B13754712.png)
![3-[(2-chlorophenyl)methyl]-6,7-dimethoxy-3,4-dihydroisoquinolin-2-ium;bromide](/img/structure/B13754721.png)






